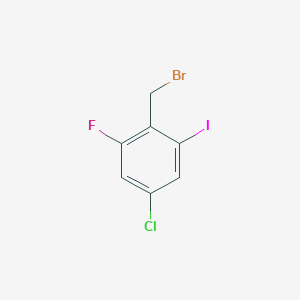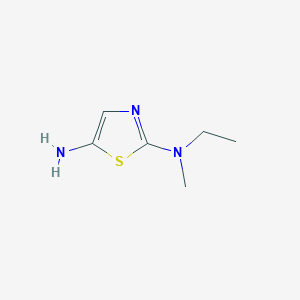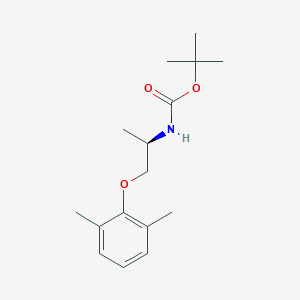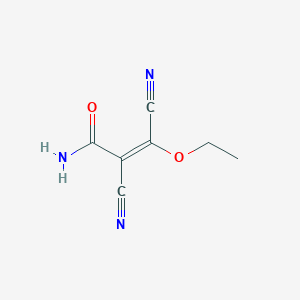![molecular formula C42H26Cl2N8Ru B12971873 Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)
Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride is a coordination complex that features ruthenium as the central metal ion. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride typically involves the coordination of ruthenium with 1,10-phenanthroline and 4,5,9,14-tetraaza-benzo[b]triphenylene ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at elevated temperatures to facilitate the coordination process .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This includes the use of larger reaction vessels, more stringent control of reaction conditions, and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride undergoes various types of chemical reactions, including:
Oxidation and Reduction: The ruthenium center can undergo redox reactions, making the compound useful in electrochemical applications
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions may result in new coordination complexes with different ligands .
Applications De Recherche Scientifique
Chemistry
In chemistry, Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride is used as a catalyst in various organic reactions due to its redox properties .
Biology and Medicine
In biology and medicine, this compound is studied for its potential use in photodynamic therapy and as a DNA intercalator, which can help in the treatment of certain types of cancer .
Industry
In industrial applications, it is used in the development of sensors and electronic devices due to its electrochemical properties .
Mécanisme D'action
The mechanism of action of Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride involves its ability to undergo redox reactions and interact with biological molecules. The ruthenium center can accept and donate electrons, making it effective in catalysis and electronic applications. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,2’-bipyridine)ruthenium(II) dichloride
- Bis(1,10-phenanthroline)ruthenium(II) dichloride
- Bis(2,2’-bipyridine)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium(II) dichloride
Uniqueness
What sets Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride apart from similar compounds is its unique combination of ligands, which imparts distinct photophysical and electrochemical properties. This makes it particularly useful in applications requiring specific redox behavior and light absorption characteristics .
Propriétés
Formule moléculaire |
C42H26Cl2N8Ru |
|---|---|
Poids moléculaire |
814.7 g/mol |
Nom IUPAC |
1,10-phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride |
InChI |
InChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
UTEQSAKBTJEQQX-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12971790.png)

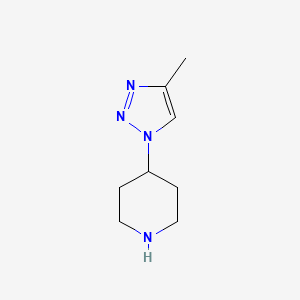
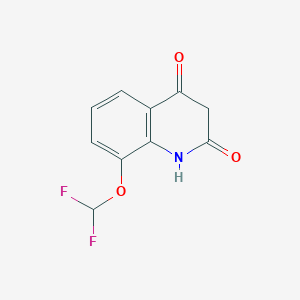
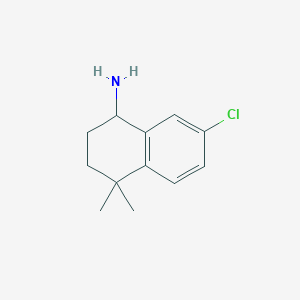
![8-Bromo-4-chloropyrido[3,4-d]pyrimidine](/img/structure/B12971815.png)

